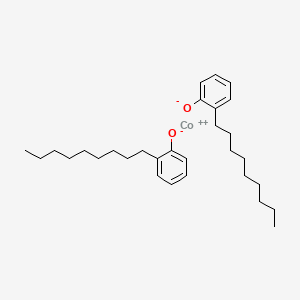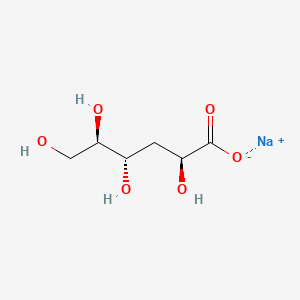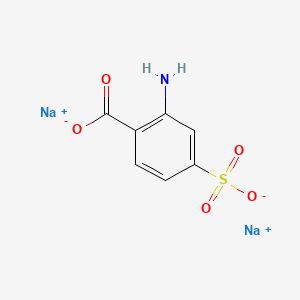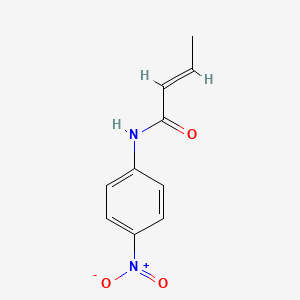
Phosphinic acid, bis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, bis(1-methylpropyl)-, also known as bis(1-methylpropyl)phosphinic acid, is an organophosphorus compound. It is characterized by the presence of a phosphinic acid group bonded to two 1-methylpropyl groups. This compound is part of a broader class of organophosphorus compounds that have significant applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-methylpropyl)-, typically involves the reaction of phosphinic acid derivatives with 1-methylpropyl groups. One common method is the reaction of phosphinic acid with 1-methylpropyl alcohol under acidic conditions to form the desired product. The reaction can be catalyzed by strong acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of phosphinic acid, bis(1-methylpropyl)-, often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, bis(1-methylpropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphinic acids.
Aplicaciones Científicas De Investigación
Phosphinic acid, bis(1-methylpropyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and as an anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phosphinic acid, bis(1-methylpropyl)-, involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt metabolic pathways and lead to various physiological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Phosphinic acid, bis(1-methylpropyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphoric acids: These compounds have an additional oxygen atom and exhibit different chemical properties.
Phosphine oxides: These compounds are more reduced and have different applications in catalysis and organic synthesis
Similar Compounds
- Phosphonic acid, bis(1-methylpropyl)-
- Phosphoric acid, bis(1-methylpropyl)-
- Phosphine oxide, bis(1-methylpropyl)-
Phosphinic acid, bis(1-methylpropyl)-, stands out due to its unique combination of stability, reactivity, and ability to form complexes with metal ions, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
35210-27-6 |
|---|---|
Fórmula molecular |
C8H19O2P |
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
di(butan-2-yl)phosphinic acid |
InChI |
InChI=1S/C8H19O2P/c1-5-7(3)11(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3,(H,9,10) |
Clave InChI |
DGZNEHPVXXRBIU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)P(=O)(C(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


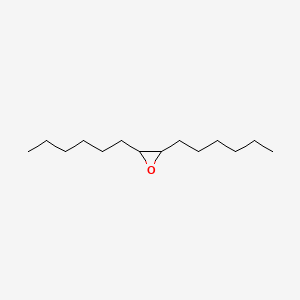
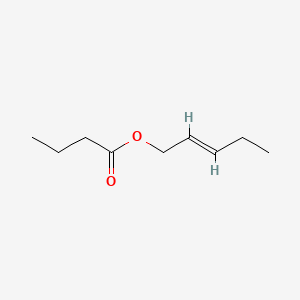
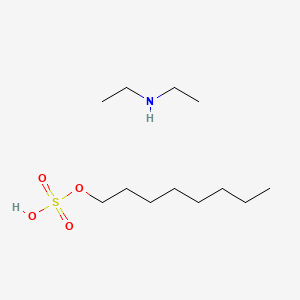


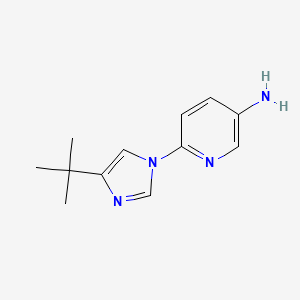
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
